2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE
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Overview
Description
2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that includes a furan ring, a chromene ring, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Nitrophenoxy Group: The nitrophenoxy group is introduced via a nucleophilic substitution reaction, where a nitrophenol derivative reacts with a suitable electrophile.
Construction of the Chromene Ring: The chromene ring is formed through a cyclization reaction involving an aldehyde and a phenol derivative under acidic conditions.
Introduction of the Amino and Carbonitrile Groups: The amino and carbonitrile groups are introduced through nucleophilic substitution reactions using appropriate amine and nitrile precursors.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and chromene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5-imidazoledicarbonitrile: This compound shares the amino and carbonitrile groups but has a different ring structure.
Indole derivatives: These compounds have a similar heterocyclic structure and are known for their diverse biological activities.
Imidazole derivatives: These compounds also feature a nitrogen-containing ring and have various pharmacological properties.
Uniqueness
2-AMINO-4-{5-[(2-NITROPHENOXY)METHYL]-2-FURYL}-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is unique due to its combination of a furan ring, a chromene ring, and a nitrophenoxy group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C21H17N3O6 |
---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
2-amino-4-[5-[(2-nitrophenoxy)methyl]furan-2-yl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C21H17N3O6/c22-10-13-19(20-15(25)5-3-7-17(20)30-21(13)23)18-9-8-12(29-18)11-28-16-6-2-1-4-14(16)24(26)27/h1-2,4,6,8-9,19H,3,5,7,11,23H2 |
InChI Key |
ABISNGCKQLYCCQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=CC=C4[N+](=O)[O-])C(=O)C1 |
Canonical SMILES |
C1CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(O3)COC4=CC=CC=C4[N+](=O)[O-])C(=O)C1 |
Origin of Product |
United States |
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